

L-Threoninol: A Chiral Amino Alcohol in Biochemical and Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *L-Threoninol*

Cat. No.: B554944

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Threoninol, chemically known as (2R,3R)-2-Amino-1,3-butanediol, is a chiral amino alcohol derived from the essential amino acid L-threonine.^[1] Its unique structure, featuring both a hydroxyl and an amino group on a chiral backbone, makes it a highly versatile and valuable building block in various biochemical and synthetic applications.^[1] This guide explores the core applications of **L-Threoninol**, focusing on its role in asymmetric synthesis, pharmaceutical development, and peptide chemistry, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Applications in Biochemistry and Drug Development

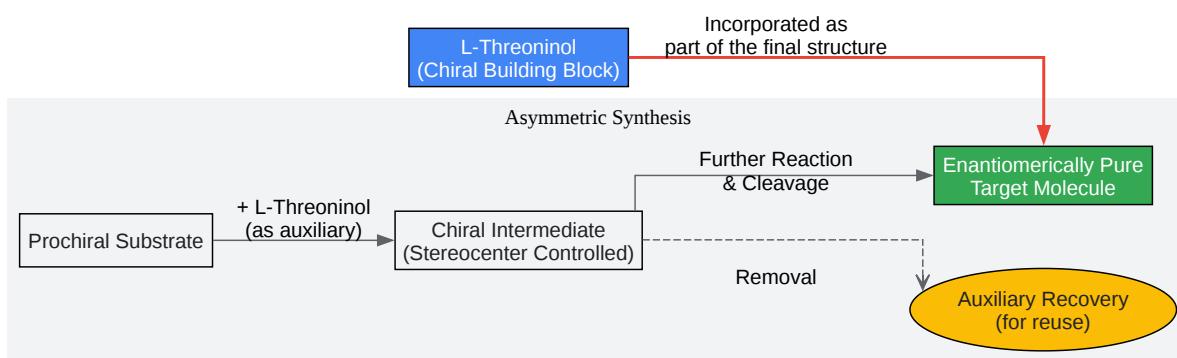
L-Threoninol's significance stems primarily from its stereochemistry, which is crucial for producing enantiomerically pure compounds, a critical requirement in modern drug development.^[2]

1. Chiral Building Block and Auxiliary in Asymmetric Synthesis:

L-Threoninol is widely employed as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.^{[3][4]} Its inherent chirality guides the formation of new stereocenters, leading to the desired enantiomer of the target molecule.^[4] After the reaction, the auxiliary can be removed and often recycled.

This strategy is fundamental in asymmetric synthesis to produce single-enantiomer drugs, enhancing efficacy and minimizing potential side effects associated with the wrong stereoisomer.

Beyond its role as an auxiliary, **L-Threoninol** serves as a direct chiral precursor for the synthesis of other complex chiral molecules and intermediates.^{[2][3]} Its functional groups—the primary amine and two hydroxyl groups—offer multiple points for chemical modification, enabling the construction of a diverse range of stereochemically defined structures.



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Caption: Role of **L-Threoninol** in Asymmetric Synthesis.

2. Pharmaceutical and Agrochemical Synthesis:

L-Threoninol is a key starting material in the synthesis of a variety of pharmaceuticals and agrochemicals.^[2] Its structure is incorporated into bioactive compounds to enhance their efficacy, specificity, and stability.^{[2][3]} Researchers have utilized **L-Threoninol** and its derivatives to develop drugs targeting a range of conditions, including neurological disorders.^[3] The ability to build complex, stereochemically pure molecules from a readily available chiral precursor like **L-Threoninol** is a significant advantage in drug discovery and development pipelines.

3. Peptide Chemistry and Modified Nucleic Acids:

In the field of peptide science, **L-Threoninol** is used for peptide modification and the construction of peptide backbone analogues.^[1] Its amino alcohol structure allows for the creation of non-standard peptide bonds, which can confer resistance to enzymatic degradation and improve the pharmacokinetic properties of peptide-based drugs.^[1] Furthermore, it has been used to create artificial abasic nucleosides in the synthesis and modification of oligodeoxynucleotides, highlighting its utility in research on nucleic acid mimicry and bioconjugation.^[5]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of **L-Threoninol** is presented below. This data is essential for its application in experimental settings.

Property	Value	Reference(s)
Chemical Formula	C ₄ H ₁₁ NO ₂	[1][6][7]
Molecular Weight	105.14 g/mol	[1]
CAS Number	3228-51-1	[6][7]
Appearance	White solid (powder, crystal, or chunks)	[8]
Melting Point	49-54 °C	[5][8]
Boiling Point	110-120 °C at 0.05-0.1 Torr	[1]
Optical Activity	[α]D ₂₀ -4.2° (c = 1% in H ₂ O)	
InChI Key	MUVQIIBPDFTEKM-QWWZWVQMSA-N	[1]

Experimental Protocols

Synthesis of **L-Threoninol** via Reduction of L-Threonine Ester

L-Threoninol is commonly synthesized by the chemical reduction of an L-threonine ester. The following protocol is a representative method based on literature procedures using Lithium Aluminum Hydride (LAH).^[6]

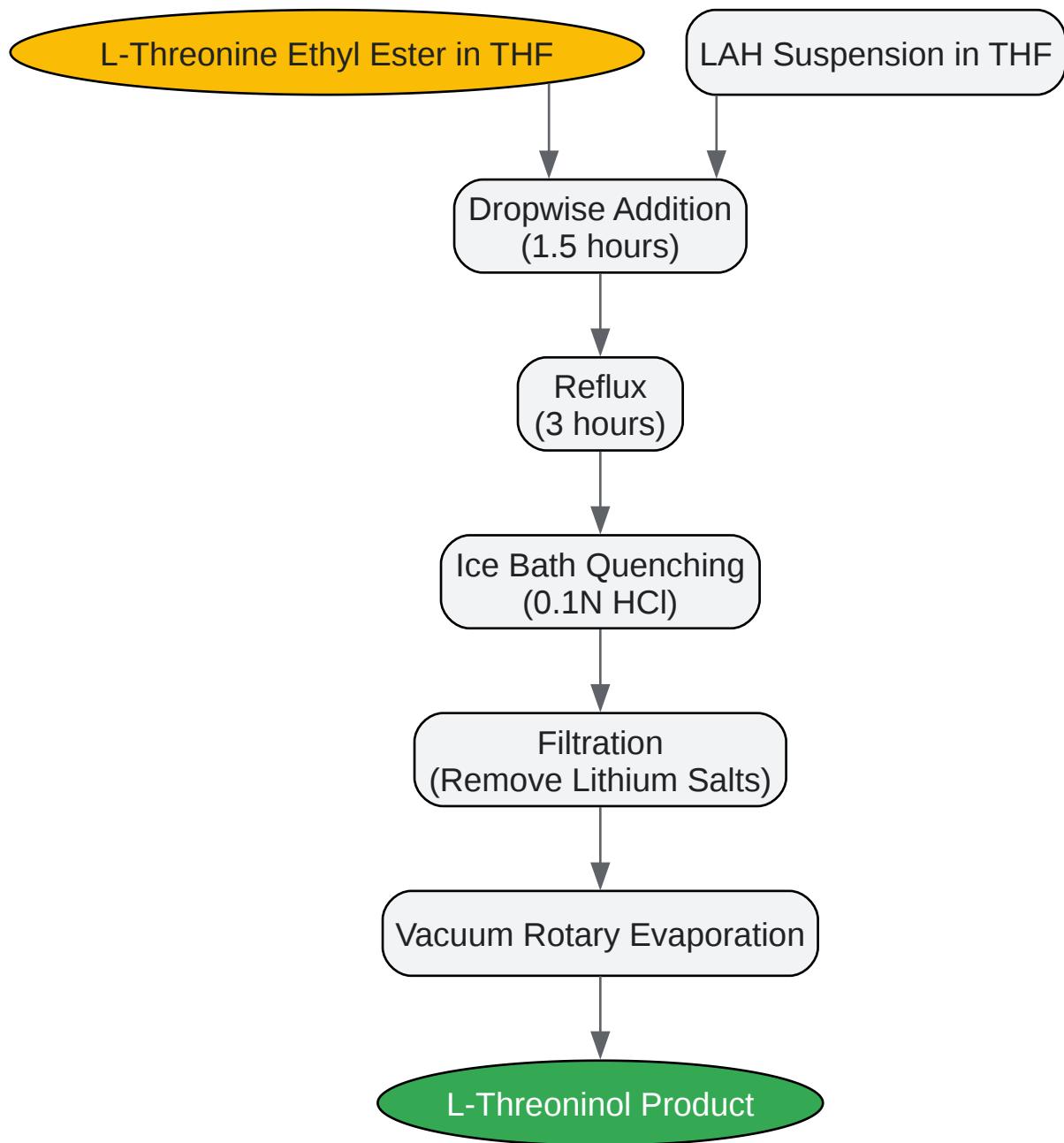
Materials:

- L-Threonine ethyl ester
- Lithium Aluminum Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- 0.1N Hydrochloric Acid (HCl)
- Ice bath
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

- Preparation of LAH Suspension: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).
- Addition of Ester: Dissolve L-threonine ethyl ester in anhydrous THF. Add this solution dropwise to the stirring LAH suspension over a period of 1.5 hours. The reaction is exothermic and should be controlled.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours to ensure the reaction goes to completion.

- Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly quench the excess LAH by the dropwise addition of 0.1N HCl. Caution: This is a highly exothermic reaction that produces hydrogen gas.
- Filtration: Once the quenching is complete, remove the resulting lithium salts by filtration.
- Concentration: Concentrate the filtrate using a vacuum rotary evaporator to remove the THF.
- Purification and Characterization: The resulting crude **L-Threoninol** can be purified further if necessary. The product should be characterized by techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.^[6] The yield for this reaction is reported to be high, around 97%.^[6]



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Caption: Experimental Workflow for **L-Threoninol** Synthesis.

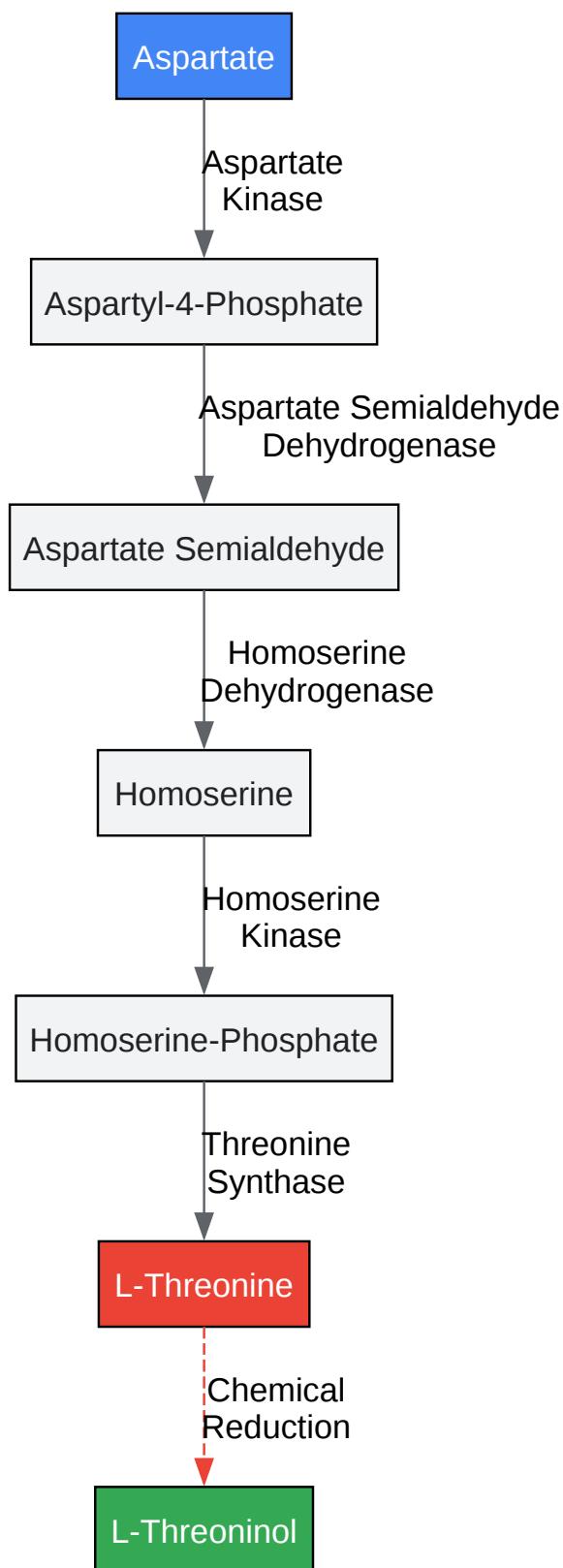
Biochemical Context: The L-Threonine Pathway

L-Threoninol is not a naturally occurring metabolite in central pathways; it is a synthetic derivative of L-Threonine. To understand its biochemical origin, it is essential to consider the biosynthesis pathway of its precursor, L-Threonine, which is an essential amino acid.^[9] In bacteria and plants, L-Threonine is synthesized from aspartate.^{[10][11]}

The key steps in this pathway are:

- Aspartate is phosphorylated by Aspartate Kinase.
- The product is converted to aspartate semialdehyde by Aspartate Semialdehyde Dehydrogenase.
- Aspartate semialdehyde is reduced to homoserine by Homoserine Dehydrogenase.
- Homoserine is phosphorylated by Homoserine Kinase.
- Finally, Threonine Synthase catalyzes the formation of L-Threonine.[\[11\]](#)[\[12\]](#)[\[13\]](#)

This pathway is tightly regulated, often by feedback inhibition, where L-Threonine itself inhibits the activity of the initial enzymes like aspartate kinase.[\[14\]](#)[\[13\]](#)



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